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Compound of Interest

Compound Name:
2-(4-Methoxy-2-

methylphenyl)benzoic acid

CAS No.: 854236-46-7

Cat. No.: B6364886

Get Quote

Nomenclature and Structural Identity
The primary objective is to define the rigorous IUPAC designation for the molecule colloquially

known as 2-(4-Methoxy-2-methylphenyl)benzoic acid.[1][2] This compound belongs to the

class of biphenyl-2-carboxylic acids, a structural motif characterized by significant steric strain

due to ortho-substitution.[1][2]

Systematic IUPAC Name
The Preferred IUPAC Name (PIN) is derived by treating the biphenyl system as the parent

structure, with the carboxylic acid group determining the numbering priority.

Preferred Name:4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid[1]

Nomenclature Breakdown:
Parent Structure: [1,1'-Biphenyl]-2-carboxylic acid.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b6364886#bc-rfq
https://www.benchchem.com/product/b6364886/docs?utm_src=pdf-body#technical-guide-2-4-methoxy-2-methylphenyl-benzoic-acid-1-2
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C14H12O3/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3
https://www.pharmacompass.com/chemistry-chemical-name/smp-797
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C14H12O3/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3
https://www.pharmacompass.com/chemistry-chemical-name/smp-797
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C14H12O3/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C14H12O3/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3
https://www.pharmacompass.com/chemistry-chemical-name/smp-797
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6364886?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ring A (Principal Chain): The benzene ring bearing the carboxylic acid (-COOH) is

assigned priority.[1] The carbon attached to the second ring is C1, and the carboxyl-

bearing carbon is C2.

Ring B (Substituent): The attached phenyl ring is denoted with primes (').[2] The

attachment point is C1'.[2]

Substituents on Ring B:

Methyl group: Located at position 2' (ortho to the biphenyl bond).[2]

Methoxy group: Located at position 4' (para to the biphenyl bond).[2]

Alphabetical Order: Methoxy precedes Methyl.[1][2]

Structural Descriptors[1][2][3]
Molecular Formula:

[3]

Molecular Weight: 242.27 g/mol [1][3]

SMILES:COc1ccc(c(c1)C)c2ccccc2C(=O)O

Steric Considerations: The presence of the carboxylic acid at C2 and the methyl group at C2'

creates a "twisted" biphenyl conformation.[2] This steric hindrance restricts rotation around

the C1-C1' bond, potentially leading to atropisomerism under specific conditions, although

the barrier to rotation is typically lower than in tetra-ortho-substituted systems.[1]

Synthetic Methodology
The synthesis of sterically hindered biphenyls requires robust catalytic systems.[2] The

standard protocol utilizes a Suzuki-Miyaura Cross-Coupling reaction.[1][2] Due to the steric

bulk at the 2 and 2' positions, standard catalysts (e.g.,

) may suffer from slow oxidative addition or reductive elimination. High-activity phosphine
ligands are recommended.[1][2]
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Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond (C1-C1').[1][2]

Fragment A (Electrophile): 2-Bromobenzoic acid (or its ester, methyl 2-bromobenzoate).[1][2]

Fragment B (Nucleophile): (4-Methoxy-2-methylphenyl)boronic acid.[1][2]

Optimized Experimental Protocol
Objective: Synthesis of 4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid on a 10 mmol

scale.

Reagents:

Methyl 2-bromobenzoate (1.0 eq)[1]

(4-Methoxy-2-methylphenyl)boronic acid (1.2 eq)[1]

Catalyst:

(2 mol%)

Ligand: S-Phos (4 mol%) — Selected for stability and efficiency with hindered substrates.[1]

Base:

(3.0 eq)

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

Inertion: Charge a 100 mL Schlenk flask with Methyl 2-bromobenzoate (2.15 g, 10 mmol),

boronic acid (1.99 g, 12 mmol),

(45 mg), S-Phos (164 mg), and

(6.36 g). Evacuate and backfill with Argon (
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).[2]

Solvation: Add degassed Toluene (40 mL) and Water (4 mL) via syringe.

Reaction: Heat the mixture to 100°C for 12 hours with vigorous stirring. Monitor conversion

via TLC (Hexane/EtOAc 4:1) or HPLC.[2][3][4]

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (

mL) and brine. Dry the organic phase over

and concentrate in vacuo.

Hydrolysis (Ester Cleavage): Dissolve the crude ester in THF/MeOH/Water (2:1:1). Add LiOH

(5 eq) and stir at 50°C for 4 hours.

Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[2][4][5] Recrystallize the solid from

Ethanol/Water to yield the pure acid.[2]

Mechanistic Pathway & Visualization[1][2]
The following diagram illustrates the catalytic cycle for the formation of the hindered biphenyl

core, emphasizing the role of the bulky S-Phos ligand in facilitating the coupling of ortho-

substituted partners.
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Pd(0)-L2
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 + Ar-Br

Transmetallation
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 + Ar'-B(OH)2 / Base

Reductive Elimination
(Product Release)

 Pd(II) Complex

 Regenerates Catalyst

Product:
4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid

 Release

Reactants:
Methyl 2-bromobenzoate

4-Methoxy-2-methylphenylboronic acid

Click to download full resolution via product page

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of sterically hindered ortho-substituted

aryl halides.[1]

Applications and Reactivity
Precursor to Fluorenones
This molecule is a critical intermediate for the synthesis of substituted fluorenones via

intramolecular Friedel-Crafts acylation.[1][2]

Reaction: Treatment of the acid with polyphosphoric acid (PPA) or thionyl chloride followed

by

induces cyclization.[2]
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Product:3-Methoxy-1-methyl-9H-fluoren-9-one.[1][2]

Utility: Fluorenones are privileged scaffolds in antiviral research and organic electronics

(OLEDs).[2]

Medicinal Chemistry (SGLT2 Context)
While modern SGLT2 inhibitors (e.g., Dapagliflozin) typically utilize a diphenylmethane bridge,

the biphenyl scaffold represents an alternative pharmacophore. The 4'-methoxy group mimics

the glucose-binding orientation, while the carboxylic acid can be bioisosterically replaced (e.g.,

with a tetrazole) to modulate solubility and metabolic stability.

Comparative Data: Biphenyl vs. Diphenylmethane Scaffolds

Feature Biphenyl Scaffold
Diphenylmethane Scaffold
(Gliflozins)

Linker
Direct C-C bond (

)

Methylene bridge (

)

Conformation
Rigid, twisted (dihedral ~60-

90°)
Flexible, "butterfly" shape

Metabolic Stability High (no benzylic oxidation)
Moderate (susceptible to

benzylic oxidation)

Target Class
Fluorenones, Angiotensin II

Antagonists
SGLT2 Inhibitors

Analytical Characterization
To validate the synthesis of 4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid, the following

spectral signatures are expected:

1H NMR (DMSO-d6, 400 MHz):

12.5 (s, 1H, -COOH)

7.8 - 7.3 (m, 4H, Ring A protons)
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7.1 (d, 1H, H-6' on Ring B)

6.8 (s, 1H, H-3' on Ring B)

6.7 (d, 1H, H-5' on Ring B)

3.8 (s, 3H, -OCH3)

2.1 (s, 3H, -CH3) — Note: Upfield shift due to shielding from the orthogonal ring.

Mass Spectrometry (ESI-):

Calculated

: 241.09

Observed

: 241.1[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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